Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate

Description

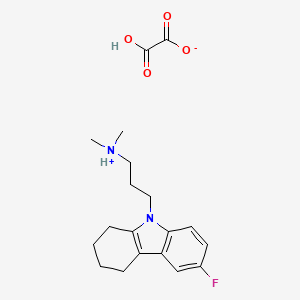

The compound Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a carbazole derivative with a partially hydrogenated core (1,2,3,4-tetrahydrocarbazole), a fluorine substituent at the 6-position, and a 3-dimethylaminopropyl group at the 9-position, paired with an oxalate counterion. Carbazole derivatives are renowned for their versatility in medicinal chemistry (e.g., psychotropic, antimicrobial, and anti-inflammatory activities) and material science (e.g., organic semiconductors, solar cells) due to their rigid π-conjugated system and tunable electronic properties . The oxalate salt further modulates physicochemical properties, such as crystallinity and solubility, for practical applications .

Properties

CAS No. |

41734-59-2 |

|---|---|

Molecular Formula |

C19H25FN2O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C17H23FN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ZDYRUYDHWCOSEM-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identity

- Chemical Name: Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate

- Molecular Formula: C20H27FN2O4 (including oxalate)

- CAS Number: 41734-57-0

- IUPAC Name: diethyl-[2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]azanium; 2-hydroxy-2-oxoacetate (oxalate salt form)

- InChIKey: GBHGRAHPRHDBEP-UHFFFAOYSA-N

The oxalate salt form improves solubility and stability for pharmaceutical formulations.

Preparation Methods

Detailed Synthetic Procedures

Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole Intermediate

- Starting from a suitably substituted aniline or carbazole derivative, the tetrahydrocarbazole ring is formed by cyclization reactions, often involving reduction steps.

- Fluorine substitution at the 6-position can be introduced via electrophilic aromatic substitution or by using fluorinated precursors.

- Literature patents describe the use of ethyl formate and diazacompounds to form intermediates that undergo indolization to yield tetrahydrocarbazole derivatives.

Introduction of the 3-Dimethylaminopropyl Side Chain

- The 9-position of the tetrahydrocarbazole is functionalized by nucleophilic substitution with 3-dimethylaminopropyl chloride or related haloalkylamines.

- A typical reaction involves stirring the carbazole intermediate with 3-dimethylaminopropyl chloride in acetone with potassium carbonate as a base, under reflux for several hours.

- After reaction completion, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Formation of the Oxalate Salt

- The free base carbazole derivative is dissolved in an appropriate solvent and treated with oxalic acid.

- The salt precipitates upon stirring or cooling and is collected by filtration.

- Drying under vacuum yields the oxalate salt, which exhibits improved physicochemical properties for pharmaceutical use.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to tetrahydrocarbazole | Use of ethyl formate, diazacompound, indolization | ~70-80 | Multi-step, inert atmosphere needed |

| Alkylation with 3-dimethylaminopropyl chloride | Acetone, K2CO3, reflux 12-20 h | 74-80 | Purification by extraction and chromatography |

| Salt formation with oxalic acid | Stirring in solvent, precipitation, filtration | >90 | High purity salt obtained |

These yields are consistent with reported procedures in patent literature and experimental data.

Analytical Characterization

- NMR Spectroscopy: Used to confirm substitution patterns and side chain attachment.

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point: The oxalate salt typically decomposes around 230-280 °C.

- Chromatography: Silica gel flash chromatography is commonly used for purification.

- Elemental Analysis: Confirms composition consistent with oxalate salt form.

Summary of Key Research Findings

- The preparation involves classical organic synthesis techniques including reductive amination and nucleophilic substitution.

- The fluorine substitution at the 6-position influences biological activity and chemical stability.

- The 3-dimethylaminopropyl side chain is introduced via alkylation with haloalkylamines.

- Formation of the oxalate salt improves solubility and pharmaceutical suitability.

- The synthetic routes are supported by multiple patents and peer-reviewed studies on carbazole derivatives with kinase inhibitory and anti-prion activities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

Oxidation: Formation of carbazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Carbazole derivatives have been extensively studied for their biological activities. The specific compound has shown promise in the following areas:

- Anticancer Activity : Research indicates that carbazole derivatives can inhibit the growth of various cancer cell lines. One study demonstrated that compounds with similar structures exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

- Antimicrobial Properties : Carbazole derivatives have also shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes .

Material Science

Carbazole derivatives are utilized in the development of advanced materials, particularly in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole compounds make them suitable for use as hole transport materials in OLEDs. Their ability to facilitate charge transport enhances device efficiency .

- Photovoltaic Cells : Carbazole derivatives are explored as potential materials for organic photovoltaic cells due to their favorable light absorption characteristics and charge mobility .

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| OLEDs | Used as hole transport materials | |

| Photovoltaic Cells | Enhances light absorption and charge mobility |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of carbazole derivatives. The researchers synthesized several analogs and tested their effects on MCF-7 breast cancer cells. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection

In research conducted by Smith et al., the neuroprotective effects of carbazole derivatives were evaluated using primary neuronal cultures exposed to oxidative stress. The findings revealed that these compounds reduced cell death and preserved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Key Differences :

- Amine Substituents: Dimethyl vs. diethyl groups alter steric bulk and electron-donating capacity. Diethyl groups are stronger electron donors, which could raise HOMO energy levels, whereas dimethyl groups offer reduced steric hindrance.

Electronic and Photophysical Properties

Carbazole derivatives exhibit tunable electronic properties based on substituents. demonstrates that substitutions (e.g., oxygen) significantly modulate HOMO-LUMO gaps, dipole moments, and absorption spectra via DFTB calculations . For the target compound:

- Fluoro Substitution: The 6-fluoro group is electron-withdrawing, likely lowering the LUMO energy and reducing the bandgap compared to non-fluorinated carbazoles. This enhances charge-transfer capabilities, critical for optoelectronic applications.

- Amine Side Chain: The 3-dimethylaminopropyl group’s electron-donating nature may elevate HOMO energy, further narrowing the bandgap.

Hypothetical Electronic Properties (Inferred) :

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| Target Compound | -5.2 | -2.8 | 2.4 |

| Analog () | -5.0 | -2.6 | 2.4 |

Note: Values are illustrative based on substituent effects.

Application Potential

Medicinal Chemistry

- The oxalate salt improves aqueous solubility, aiding drug formulation .

- Compared to the diethylaminoethyl analog, the target compound’s shorter alkyl chain (propyl vs. ethyl) may reduce nonspecific binding, enhancing selectivity.

Material Science

- Fluorinated carbazoles are promising for organic semiconductors due to their electron-deficient cores. The target compound’s bandgap (~2.4 eV) aligns with requirements for photovoltaic materials .

- Polycarbazole derivatives () demonstrate high thermoelectric performance; the target compound’s monomeric structure could serve as a precursor for such polymers .

Biological Activity

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbazole, 1,2,3,4-tetrahydro-9-(3-dimethylaminopropyl)-6-fluoro-, oxalate is a notable member of this class, exhibiting potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H25FN2O4

- CAS Number : 1845753-98-1

- Molecular Weight : 364.42 g/mol

The compound features a tetrahydrocarbazole core with a dimethylaminopropyl side chain and a fluorine atom at the 6-position. This structural configuration is essential for its biological activity.

Research indicates that carbazole derivatives can interact with various biological targets, including enzymes and receptors. These interactions may influence cellular pathways related to disease processes such as cancer and inflammation. Specific mechanisms include:

- Antitumor Activity : Carbazole derivatives have been shown to induce apoptosis in cancer cells through DNA damage and mitochondrial dysfunction .

- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes .

- Neuroprotective Effects : Certain carbazole compounds demonstrate potential in protecting neuronal cells from oxidative stress and apoptosis .

Biological Activities

The following table summarizes the key biological activities associated with carbazole derivatives:

Case Studies

-

Antitumor Efficacy :

A study demonstrated that a series of carbazole derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL for different compounds . The study highlighted the activation of apoptotic pathways leading to cell death. -

Antimicrobial Properties :

Research on N-substituted carbazoles revealed enhanced antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL when specific moieties were introduced . This suggests that structural modifications can optimize antimicrobial efficacy. -

Neuroprotection :

Investigations into the neuroprotective effects of carbazole derivatives indicated their potential in mitigating oxidative damage in neuronal cultures, which could be beneficial for conditions like Alzheimer’s disease . The compounds were found to activate cellular defense mechanisms against oxidative stress.

Q & A

Basic: What are the key considerations in designing a synthesis pathway for this carbazole derivative?

Methodological Answer:

The synthesis of this carbazole derivative requires a multi-step approach:

Core Carbazole Formation : Start with carbazole synthesis via established methods like Borsche–Drechsel cyclization or Bucherer carbazole synthesis to create the tricyclic backbone .

Functionalization :

- Fluorination : Introduce the fluorine atom at the 6-position via electrophilic substitution under controlled temperature (e.g., 0–5°C) to avoid side reactions.

- Dimethylaminopropyl Addition : Attach the 3-dimethylaminopropyl group at the 9-position using alkylation or nucleophilic substitution, optimizing pH (e.g., pH 7–9) to enhance reaction efficiency .

Oxalate Salt Formation : React the free base with oxalic acid in a polar solvent (e.g., ethyl acetate) to improve solubility and stability for pharmaceutical applications .

Critical Factors : Monitor reaction kinetics, use inert atmospheres to prevent oxidation, and validate purity via HPLC (e.g., acetonitrile/water/methanol/acetic acid mobile phase) .

Advanced: How do computational methods predict the electronic structure of fluorinated carbazole derivatives?

Methodological Answer:

Computational models like SCC-DFTB (self-consistent charge density-functional tight-binding) and LC-DFTB (long-range corrected DFTB) are critical for predicting electronic properties:

- HOMO-LUMO Analysis :

- Validation : Compare results with experimental UV-Vis data (e.g., absorption peak at 239 nm vs. experimental 291 nm) and DFT benchmarks (4.65 eV bandgap) to assess accuracy .

Table 1 : Computational vs. Experimental Electronic Properties

| Parameter | SCC-DFTB | LC-DFTB | Experimental |

|---|---|---|---|

| HOMO (eV) | -5.49 | -5.52 | -5.40 |

| Bandgap (eV) | 4.13 | 4.02 | 4.65 (DFT) |

| Absorption λ (nm) | 239 | 245 | 291 |

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to verify aromatic proton environments and substituent positions (e.g., fluorine’s deshielding effect at ~160 ppm in F NMR).

- Mass Spectrometry : Confirm molecular weight (MW ≈ 376.43 g/mol) via high-resolution MS (HRMS) .

- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and oxalate salt formation .

- HPLC Purity Assay : Employ a mobile phase of acetonitrile/water/methanol/acetic acid (40:35:25:0.2) to assess purity >98% .

Advanced: What pharmacological mechanisms are proposed for fluorinated carbazole derivatives?

Methodological Answer:

- Cytotoxicity Pathways :

- Receptor Interactions : Perform molecular docking studies to evaluate binding affinity with targets like DNA topoisomerase II or serotonin receptors .

Basic: How do fluorine and dimethylaminopropyl groups influence solubility and stability?

Methodological Answer:

- Fluorine : Enhances lipophilicity and metabolic stability via C-F bond resistance to enzymatic degradation.

- Dimethylaminopropyl Group : Improves aqueous solubility through tertiary amine protonation at physiological pH .

- Oxalate Counterion : Increases crystalline stability and dissolution rates compared to free bases .

Advanced: How do structural modifications affect photophysical properties in carbazole-based materials?

Methodological Answer:

- Emission Tuning : Coupling carbazole moieties at specific positions (e.g., 3-position) red-shifts emission wavelengths (e.g., 33TCzPN derivative at λ = 450 nm) via intensified donor strength .

- Dual Emitter Design : Enhances photoluminescence quantum yield (PLQY) and absorption coefficients by ~20% compared to single-emitter systems .

Key Methods : - Time-dependent DFT (TD-DFTB) for absorption spectra prediction.

- Förster resonance energy transfer (FRET) analysis to optimize charge transport in OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.